molecular formula C13H12N2O4S B5751646 N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide

N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide

Cat. No.: B5751646
M. Wt: 292.31 g/mol
InChI Key: QGCXCJJRUQYILZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAT belongs to the class of nitroaromatic compounds, which have been found to exhibit various pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, inhibit the growth of bacteria and fungi, and suppress the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through modifications to the synthesis process. This compound has also been found to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, this compound has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide. One area of interest is the development of this compound-based therapies for cancer and infectious diseases. This compound has shown promise as a potential anticancer and antimicrobial agent, and further studies are needed to determine its efficacy in vivo. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the specific enzymes and signaling pathways that are inhibited by this compound. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, making it more suitable for further research and development.
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis method has been optimized, and it exhibits several pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to develop this compound-based therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide involves the condensation of 2-thiophenecarboxylic acid with 2-amino-5-methoxyphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with nitric acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the process to achieve these goals.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-19-12-5-4-9(15(17)18)7-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXCJJRUQYILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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